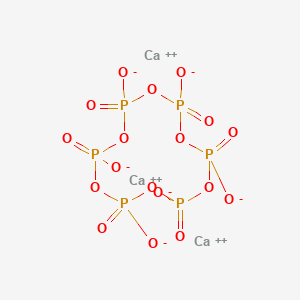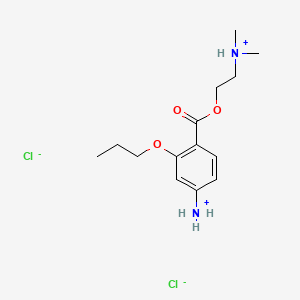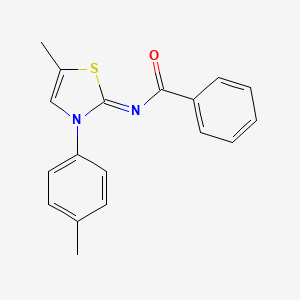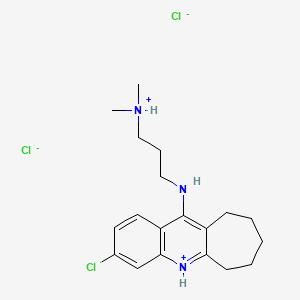
5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid can be achieved through several methods. One common approach involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst, such as alumina–silica-supported MnO2, under aqueous conditions . The reaction conditions often include room temperature and the use of green solvents to adhere to the principles of green chemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-component reactions (MCRs) that allow for the synthesis of complex molecules in a single step. These reactions are advantageous due to their high yield, short reaction time, and reduced solvent use . Various catalysts, such as sodium ascorbate, molecular iodine, and nanoparticles, have been employed to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects . Additionally, it can modulate the activity of various signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1H-pyrazole-4-carbonitrile
- 5-Amino-4-hydroxyiminopyrazole
- 5-Amino-1H-pyrazolo[4,3-b]pyridine
Uniqueness
Compared to similar compounds, 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetic acid moiety, for example, enhances its solubility and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .
Propiedades
Número CAS |
23244-84-0 |
|---|---|
Fórmula molecular |
C6H8N4O3 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
2-(3-amino-4-carbamoyl-1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H8N4O3/c7-5-4(6(8)13)2(9-10-5)1-3(11)12/h1H2,(H2,8,13)(H,11,12)(H3,7,9,10) |
Clave InChI |
YMCCESRRJOSHKR-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=NN1)N)C(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)




![Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt](/img/structure/B13741675.png)







